molecular formula C21H23ClFN3O5S B2796818 N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-69-1

N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2796818
CAS No.: 872724-69-1
M. Wt: 483.94
InChI Key: QMKPETLPHYBGRF-UHFFFAOYSA-N
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Description

N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, a fluoromethylphenylsulfonyl group, and an oxazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the oxazinan intermediate with a sulfonyl chloride derivative, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the oxazinan-sulfonyl intermediate reacts with 4-chlorobenzyl chloride.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxalamide linkage to form amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-(4-chlorobenzyl)-N2-((3-((4-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Uniqueness

N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to the presence of both the 4-fluoro-3-methylphenylsulfonyl group and the oxazinan ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and may enhance its efficacy in certain applications.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKPETLPHYBGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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